An In-Depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)-2-methylaniline
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Modern Moiety
In the dynamic arena of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design. Among these, the difluoromethoxy group stands out for its unique ability to modulate key physicochemical properties, offering a compelling alternative to more traditional substituents. This guide provides a comprehensive technical overview of 4-(Difluoromethoxy)-2-methylaniline, a versatile building block that embodies the potential of this fluorinated moiety.
As a Senior Application Scientist, it is my experience that a thorough understanding of a compound's fundamental characteristics is paramount to its successful application. This document moves beyond a simple recitation of data, aiming instead to provide a holistic understanding of why 4-(Difluoromethoxy)-2-methylaniline behaves as it does and how its properties can be leveraged in a research and development context. While experimental data for this specific molecule is emerging, we will draw upon high-quality predicted data and established knowledge of analogous structures to build a robust and insightful profile. This guide is structured to facilitate a deep dive into the core attributes of this compound, empowering researchers to make informed decisions in their synthetic and developmental endeavors.
Section 1: Molecular Identity and Core Attributes
At its heart, 4-(Difluoromethoxy)-2-methylaniline is an aromatic amine distinguished by the presence of a difluoromethoxy group at the para position and a methyl group at the ortho position relative to the amino group. This specific arrangement of substituents dictates its electronic and steric properties, which in turn govern its reactivity and potential applications.
| Identifier | Value | Source |
| IUPAC Name | 4-(Difluoromethoxy)-2-methylaniline | N/A |
| CAS Number | 39211-57-9 | [1][2] |
| Molecular Formula | C₈H₉F₂NO | [1][2] |
| Molecular Weight | 173.16 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C=C(C=C1)OC(F)F)N | N/A |
Section 2: Physicochemical Properties - A Quantitative Overview
A molecule's physicochemical profile is the foundation upon which its utility is built. For 4-(Difluoromethoxy)-2-methylaniline, these properties are heavily influenced by the interplay between the electron-donating amino and methyl groups and the electron-withdrawing, lipophilic difluoromethoxy group.
Note on Data: While comprehensive experimental data for this specific molecule is not yet widely published, the following table includes high-quality predicted values from reputable sources, which serve as a valuable guide for experimental design.
| Property | Predicted Value | Significance in Drug Discovery and Development |
| Boiling Point | 244.8 ± 35.0 °C | Indicates relatively low volatility, an important consideration for handling and purification via distillation. |
| Density | 1.208 ± 0.06 g/cm³ | Useful for solvent selection and reaction scale-up calculations. |
| pKa (of the conjugate acid) | 4.00 ± 0.10 | The basicity of the aniline nitrogen is a critical determinant of its behavior in physiological environments and its suitability for forming salts. The difluoromethoxy group's electron-withdrawing nature is expected to decrease the basicity compared to non-fluorinated analogs. |
| LogP (Octanol-Water Partition Coefficient) | 2.2 | This value suggests a moderate degree of lipophilicity. The difluoromethoxy group is known to enhance lipophilicity, which can improve a drug candidate's absorption and distribution within the body.[1] |
Solubility Profile (Qualitative):
Based on the properties of analogous anilines, 4-(Difluoromethoxy)-2-methylaniline is expected to be sparingly soluble in water and soluble in a range of organic solvents such as methanol, ethanol, acetone, and dichloromethane. This solubility profile is a key consideration for reaction setup, purification, and formulation.
Section 3: The Role of the Difluoromethoxy Group - A Deeper Dive
The inclusion of the difluoromethoxy (-OCF₂H) group is a strategic choice in medicinal chemistry, offering several advantages over non-fluorinated or other fluorinated moieties.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation by enzymes in the body. This can lead to a longer duration of action for a drug and potentially a reduced dosing frequency.[1]
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Lipophilicity and Permeability: The difluoromethoxy group increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a crucial factor for oral bioavailability.[1]
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Modulation of Basicity: As an electron-withdrawing group, the difluoromethoxy substituent reduces the basicity of the aniline nitrogen. This can be advantageous in drug design to fine-tune the pKa of a molecule, influencing its ionization state at physiological pH and its interaction with biological targets.
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Hydrogen Bonding Potential: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, potentially contributing to binding interactions with target proteins.
Caption: The central role of the difluoromethoxy group in defining the key properties of 4-(Difluoromethoxy)-2-methylaniline.
Section 4: Synthesis and Characterization - A Practical Approach
Hypothetical Synthetic Workflow:
Caption: A plausible two-step synthesis of 4-(Difluoromethoxy)-2-methylaniline from a commercially available starting material.
Step-by-Step Protocol (Hypothetical):
Step 1: Synthesis of 4-(Difluoromethoxy)-2-methylnitrobenzene
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Rationale: The introduction of the difluoromethoxy group is often achieved by reacting a phenol with a suitable difluoromethylating agent.
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Procedure:
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To a solution of 4-hydroxy-2-methylnitrobenzene in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol.
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Introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon 22) or a more modern equivalent, under controlled temperature and pressure.
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Monitor the reaction by an appropriate technique (e.g., TLC or GC-MS) until completion.
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Work up the reaction mixture by quenching with water and extracting the product with an organic solvent.
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Purify the crude product by column chromatography to yield 4-(difluoromethoxy)-2-methylnitrobenzene.
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Step 2: Synthesis of 4-(Difluoromethoxy)-2-methylaniline
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Rationale: The reduction of the nitro group to an amine is a standard transformation in organic synthesis.
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Procedure:
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Dissolve 4-(difluoromethoxy)-2-methylnitrobenzene in a suitable solvent, such as ethanol or ethyl acetate.
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Add a catalyst, typically palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 4-(difluoromethoxy)-2-methylaniline.
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If necessary, purify the product further by column chromatography or distillation.
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Characterization Techniques:
The identity and purity of the synthesized 4-(Difluoromethoxy)-2-methylaniline would be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and assess purity. The ¹⁹F NMR spectrum would be particularly informative for confirming the presence of the difluoromethoxy group.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and the C-F stretches of the difluoromethoxy group.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Section 5: Safety and Handling
As with any chemical compound, proper safety precautions are essential when handling 4-(Difluoromethoxy)-2-methylaniline.
Hazard Identification:
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Skin Irritation: May cause skin irritation upon contact.
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Eye Irritation: May cause serious eye irritation.
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Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
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Store away from incompatible materials such as strong oxidizing agents and acids.[2]
Section 6: Applications and Future Outlook
The unique combination of properties imparted by the difluoromethoxy and methyl groups makes 4-(Difluoromethoxy)-2-methylaniline a valuable building block in several areas of chemical research and development.
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Pharmaceuticals: Its potential to enhance metabolic stability and lipophilicity makes it an attractive scaffold for the synthesis of novel drug candidates. The modulated basicity of the aniline nitrogen can also be exploited to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.
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Agrochemicals: Similar to its application in pharmaceuticals, the properties of the difluoromethoxy group can be harnessed to develop more effective and persistent pesticides and herbicides.[1]
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Materials Science: The incorporation of fluorinated moieties can alter the properties of polymers and other materials, potentially leading to applications in areas such as liquid crystals and specialty coatings.
The continued exploration of difluoromethoxylated compounds is a vibrant area of research. As synthetic methodologies for their preparation become more refined and accessible, we can expect to see the emergence of new and innovative applications for building blocks like 4-(Difluoromethoxy)-2-methylaniline across a wide range of scientific disciplines.
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